N-Butyl-N-(isopropoxymethyl)acetamide

Description

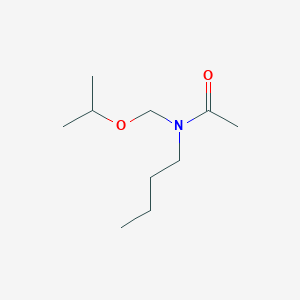

N-Butyl-N-(isopropoxymethyl)acetamide is an acetamide derivative characterized by a butyl group and an isopropoxymethyl substituent attached to the nitrogen atom.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-butyl-N-(propan-2-yloxymethyl)acetamide |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-11(10(4)12)8-13-9(2)3/h9H,5-8H2,1-4H3 |

InChI Key |

LKMYIFRAJLPZGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(COC(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(isopropoxymethyl)acetamide typically involves the reaction of butylamine with isopropoxymethyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:

Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

Base: Common bases include sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(isopropoxymethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxymethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-Butyl-N-(isopropoxymethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(isopropoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between N-Butyl-N-(isopropoxymethyl)acetamide and related acetamide derivatives:

Key Observations :

- Pyrrole derivatives (e.g., ) exhibit aromaticity and formyl groups, enabling hydrogen bonding and redox interactions, unlike the aliphatic ether in the target compound.

- Chlorinated acetamides (e.g., ) feature electron-withdrawing Cl atoms, enhancing stability but reducing solubility in nonpolar media compared to the isopropoxymethyl group.

- Agrochemical derivatives (e.g., ) prioritize lipophilicity for environmental persistence, whereas the target compound’s ether group may balance solubility and mobility.

- Nitrosamine-containing analogs (e.g., ) introduce significant toxicity risks due to the nitroso group, absent in the target compound.

Physicochemical Properties

Key Insights :

Biological Activity

N-Butyl-N-(isopropoxymethyl)acetamide is an acetamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : C₉H₁₉NO₂

- Molecular Weight : 171.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antioxidant properties and effects on cellular mechanisms. The following sections summarize key findings from various studies.

Antioxidant Activity

A study on related acetamide derivatives highlighted the antioxidant potential of compounds structurally similar to this compound. The antioxidant activity was assessed using various assays, including the ABTS radical scavenging assay, where compounds demonstrated significant inhibition percentages (Table 1).

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound | % Inhibition (ABTS) | T.E.A.C. (μM) | LD50 (ppm) |

|---|---|---|---|

| 40006 | 4% | 1.03 | 3.0443 |

| 40007 | 26.2% | 6.77 | 10.6444 |

The results indicate that compound 40007 shows a notable inhibition percentage, suggesting strong antioxidant capabilities.

Cytotoxicity and Cell Viability

Further investigations into the cytotoxic effects of this compound revealed that it does not exhibit significant cytotoxicity on macrophage cell lines (J774.A1). This was determined through MTT assays, which measure cell viability based on mitochondrial activity.

The study demonstrated that at varying concentrations (0.1–10 µM), the compound significantly reduced nitric oxide (NO) production in LPS-induced macrophages (Table 2), indicating potential anti-inflammatory properties.

Table 2: Effect on Nitrite Production in J774.A1 Macrophages

| Compound | Concentration (µM) | % Inhibition NO Production |

|---|---|---|

| 40006 | 10 | 79.66 ± 1.33 |

| 1 | 86.75 ± 0.65 | |

| 0.1 | 91.73 ± 1.59 | |

| 40007 | 10 | 85.00 ± 3.51 |

| 1 | 89.6 ± 1.46 | |

| 0.1 | 81.5 ± 12.67 |

The data suggest that both compounds exhibit significant inhibition of NO production, potentially implicating them in therapeutic applications for inflammatory conditions.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of acetamide derivatives, including this compound, showcasing their potential in treating oxidative stress-related disorders and inflammation.

One notable case study involved testing the compound's efficacy in a model of oxidative stress induced by tert-butyl hydroperoxide in J774.A1 macrophages, where it was found to reduce reactive oxygen species (ROS) levels significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.